molecular formula C9H16O B14244231 Cycloheptanone, 3-ethyl-, (3R)- CAS No. 203312-05-4

Cycloheptanone, 3-ethyl-, (3R)-

Cat. No.: B14244231
CAS No.: 203312-05-4
M. Wt: 140.22 g/mol
InChI Key: UYVYAGKZXABQIC-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycloheptanone, 3-ethyl-, (3R)- is a seven-membered cyclic ketone with an ethyl substituent at the 3-position and an (R)-configured stereocenter. Key characteristics inferred from similar compounds include:

  • Molecular formula: Likely C₉H₁₆O (based on 2-ethylcycloheptanone, CAS 3183-41-3 ).
  • Stereochemical influence: The (3R) configuration may affect chiral recognition in synthetic or biological systems, though direct evidence is unavailable.
  • Reactivity: Cycloheptanone derivatives participate in condensation and cyclization reactions, as seen in the synthesis of pyridopyrimidines from 2-(arylmethylene)cycloheptanones .

Properties

CAS No.

203312-05-4

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(3R)-3-ethylcycloheptan-1-one

InChI

InChI=1S/C9H16O/c1-2-8-5-3-4-6-9(10)7-8/h8H,2-7H2,1H3/t8-/m1/s1

InChI Key

UYVYAGKZXABQIC-MRVPVSSYSA-N

Isomeric SMILES

CC[C@@H]1CCCCC(=O)C1

Canonical SMILES

CCC1CCCCC(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of cycloheptanone typically involves the cyclization and decarboxylation of suberic acid or its esters in the gas phase at high temperatures (400–450°C) over alumina doped with zinc oxide or cerium oxide .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a Raney nickel catalyst is commonly used for reduction reactions.

    Substitution: Reagents such as Grignard reagents and organolithium compounds are often used in substitution reactions involving cycloheptanone.

Major Products

Scientific Research Applications

Cycloheptanone, 3-ethyl-, (3R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cycloheptanone, 3-ethyl-, (3R)- involves its interaction with various molecular targets and pathways. As a cyclic ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The specific pathways and molecular targets depend on the nature of the reactions and the reagents involved.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Chain Length

Table 1: Key Properties of Cycloheptanone Derivatives
Compound CAS No. Molecular Formula Molecular Weight Boiling Point (°C) Key Reactivity/Notes
Cycloheptanone 502-42-1 C₇H₁₂O 112.17 179 Base compound; used in synthesis .
2-Ethylcycloheptanone 3183-41-3 C₉H₁₆O 140.22 Not reported Ethyl group at 2-position; increased lipophilicity .
3-Methylcycloheptanone 933-17-5 C₈H₁₄O 126.20 Not reported Methyl substituent; oxidizes in air .
Cyclopentanone, 3-ethyl-, (3R)- 86505-42-2 C₇H₁₂O 112.17 Not reported Five-membered ring analog; (3R) stereochemistry .

Key Observations :

  • Ring size: Cycloheptanone derivatives exhibit lower biodegradability (e.g., strain HI-70 cannot degrade C₅–C₁₀ cyclic ketones ) compared to smaller rings like cyclopentanone.

Physicochemical and Thermodynamic Properties

  • Boiling point: Cycloheptanone (179°C) serves as a baseline; ethyl substituents typically raise boiling points due to increased molecular weight and van der Waals interactions .
  • Thermodynamics: Cycloheptanone has ΔfH° = -299.4 kJ·mol⁻¹ (liquid state) . Ethyl substitution may slightly alter this value due to added carbon bonds.
  • Solubility: Like 3-methylcycloheptanone, the target compound is expected to be soluble in organic solvents but less so in water due to the hydrophobic ethyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.